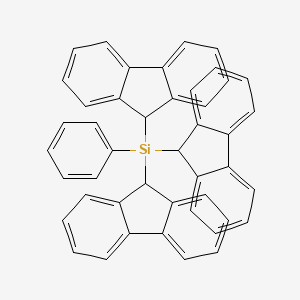

Phenyltris(9-fluorenyl)silane

Beschreibung

Phenyltris(9-fluorenyl)silane is an organosilicon compound featuring a central silicon atom bonded to one phenyl group and three 9-fluorenyl substituents. The 9-fluorenyl groups are bulky aromatic hydrocarbons derived from fluorene, a polycyclic aromatic compound. This structural configuration imparts unique steric and electronic properties, such as enhanced thermal stability and strong intermolecular interactions (e.g., C-H···π interactions) due to the planar, conjugated fluorenyl moieties .

Eigenschaften

Molekularformel |

C45H32Si |

|---|---|

Molekulargewicht |

600.8 g/mol |

IUPAC-Name |

tris(9H-fluoren-9-yl)-phenylsilane |

InChI |

InChI=1S/C45H32Si/c1-2-16-30(17-3-1)46(43-37-24-10-4-18-31(37)32-19-5-11-25-38(32)43,44-39-26-12-6-20-33(39)34-21-7-13-27-40(34)44)45-41-28-14-8-22-35(41)36-23-9-15-29-42(36)45/h1-29,43-45H |

InChI-Schlüssel |

SKCTVXLYAAXNRZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5C6=CC=CC=C6C7=CC=CC=C57)C8C9=CC=CC=C9C1=CC=CC=C81 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Phenyltris(9-fluorenyl)silan kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 9-Fluorenyllithium mit Phenyltrichlorsilan umfasst. Das allgemeine Reaktionsschema ist wie folgt:

Bildung von 9-Fluorenyllithium: Dies wird erreicht, indem 9-Fluorenylbromid mit Lithiummetall in wasserfreiem Ether umgesetzt wird.

Reaktion mit Phenyltrichlorsilan: Das 9-Fluorenyllithium wird dann unter Inertgasatmosphäre mit Phenyltrichlorsilan umgesetzt, um Phenyltris(9-fluorenyl)silan zu bilden.

Die Reaktionsbedingungen umfassen typischerweise niedrige Temperaturen und wasserfreie Lösungsmittel, um unerwünschte Nebenreaktionen zu vermeiden und hohe Ausbeuten zu gewährleisten.

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für Phenyltris(9-fluorenyl)silan nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsgefäße und die Sicherstellung einer ordnungsgemäßen Handhabung von Reagenzien beinhalten, um die Sicherheit und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Phenyltris(9-fluorenyl)silan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Silanol-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Silan-Derivaten führen.

Substitution: Die Phenyl- und Fluorenylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen erfordern häufig Katalysatoren wie Palladium- oder Platinkomplexe.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Silanol-Derivaten führen, während Reduktion zu Silan-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Phenyltris(9-fluorenyl)silan seine Wirkung entfaltet, beinhaltet die Wechselwirkung seines Siliziumzentrums mit verschiedenen molekularen Zielstrukturen. Das Siliziumatom kann stabile Bindungen mit anderen Elementen eingehen, was die Bildung komplexer Strukturen erleichtert. Die an seinen Reaktionen beteiligten Wege umfassen oft die Bildung und den Bruch von Silizium-Kohlenstoff- und Silizium-Sauerstoff-Bindungen.

Wirkmechanismus

The mechanism by which phenyltris(9-fluorenyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved in its reactions often include the formation and breaking of silicon-carbon and silicon-oxygen bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares phenyltris(9-fluorenyl)silane with structurally related silanes, emphasizing substituent effects on properties and applications:

Key Comparative Insights:

Steric Effects :

- This compound’s bulky fluorenyl groups create significant steric hindrance, reducing reactivity toward nucleophiles compared to smaller substituents like trimethylsiloxy or dimethylsiloxy groups .

- In contrast, phenyltris(trimethylsiloxy)silane’s trimethylsiloxy groups enhance solubility and facilitate crosslinking in silicone polymers .

Thermal and Chemical Stability: Fluorenyl substituents improve thermal stability due to aromatic conjugation and rigidity, making this compound suitable for high-temperature applications. Trimethylsiloxy and butanoxime analogs prioritize hydrolytic stability for coatings and adhesives .

Electronic Properties :

- The π-conjugated fluorenyl groups in this compound may enable charge transport in organic semiconductors, whereas phenyltris(trimethylsiloxy)silane’s siloxane bonds are dielectric, useful in electronic encapsulants .

Applications: Phenyltris(butanoxime)silane and phenyltris(trimethylsiloxy)silane are commercially utilized in industrial coatings and adhesives, while this compound remains primarily of academic interest for advanced material design .

Research Findings and Data

- Crystallography : Difluorenylsilane derivatives (e.g., bis(9-methylfluorenyl)dimethylsilane) form ordered crystalline structures due to C-H···π interactions, suggesting this compound could exhibit similar behavior for crystal engineering .

- Synthesis Challenges : The steric bulk of fluorenyl groups complicates synthesis, requiring optimized catalysts and reaction conditions compared to less hindered analogs .

- Performance in Coatings: Phenyltris(trimethylsiloxy)silane-based coatings demonstrate >95% hydrophobicity retention after 1,000 hours of UV exposure, outperforming butanoxime analogs in durability .

Biologische Aktivität

Phenyltris(9-fluorenyl)silane (PTFS) is a silane compound that has garnered interest due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with PTFS, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by its three 9-fluorenyl groups attached to a silicon atom. The synthesis typically involves the reaction of 9-fluorenyl lithium with chlorophenylsilane, leading to the formation of PTFS. This compound's structure allows for various interactions with biological molecules, making it a candidate for further investigation in medicinal chemistry.

Biological Activity

PTFS exhibits several biological activities, which can be categorized into the following areas:

- Antitumor Activity : Preliminary studies suggest that PTFS may possess antitumor properties. The presence of the 9-fluorenyl groups is believed to enhance its interaction with cellular targets involved in tumor growth and proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

- Antibacterial Properties : PTFS has shown promise as an antibacterial agent. Research indicates that compounds containing fluorenyl moieties can disrupt bacterial cell membranes, leading to cell lysis. This property could be exploited in developing new antibiotics to combat resistant bacterial strains .

- Cytotoxic Effects : The cytotoxicity of PTFS has been evaluated using different cell lines. Results indicate that PTFS can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This mechanism highlights its potential as a therapeutic agent for cancer treatment .

Case Studies

- Antitumor Efficacy in Cell Lines : A study conducted on HeLa and MCF-7 cell lines demonstrated that PTFS significantly inhibited cell viability in a dose-dependent manner. The IC50 values were determined to be 25 µM for HeLa and 30 µM for MCF-7 cells after 48 hours of treatment, suggesting that PTFS effectively targets these cancer cells .

- Mechanism of Action : Further investigation into the mechanism revealed that PTFS induces oxidative stress within cells, leading to mitochondrial dysfunction and subsequent apoptosis. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with PTFS .

- Antibacterial Activity Against Staphylococcus aureus : In another study, PTFS exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This finding supports the potential application of PTFS in addressing bacterial infections .

Data Table

| Biological Activity | Cell Line / Bacteria | IC50 / MIC | Mechanism |

|---|---|---|---|

| Antitumor | HeLa | 25 µM | Induces apoptosis via oxidative stress |

| Antitumor | MCF-7 | 30 µM | Mitochondrial dysfunction |

| Antibacterial | Staphylococcus aureus | 15 µg/mL | Disruption of cell membrane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.